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HIV-1 protease-IN-1 -

HIV-1 protease-IN-1

Catalog Number: EVT-15277685
CAS Number:
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 protease-IN-1 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 protease, an essential enzyme in the HIV life cycle. This enzyme facilitates the cleavage of viral polyproteins into functional proteins necessary for the assembly of infectious virions. The inhibition of HIV-1 protease is crucial in antiretroviral therapy, as it prevents viral replication and helps manage HIV infections.

Source

HIV-1 protease-IN-1 is synthesized through various chemical methods that focus on creating compounds capable of binding to the active site of the HIV-1 protease. The development of such inhibitors is vital due to the prevalence of HIV and its associated diseases globally.

Classification

HIV-1 protease-IN-1 belongs to the class of aspartyl protease inhibitors, specifically targeting the retroviral protease family. It acts by mimicking the natural substrates of the protease, thereby blocking its enzymatic activity.

Synthesis Analysis

Methods

The synthesis of HIV-1 protease-IN-1 typically involves several chemical techniques, including:

  • Solid-phase peptide synthesis: This method allows for the assembly of peptide sequences that resemble substrate structures.
  • Split-primer polymerase chain reaction: Used to generate transcription templates for producing enzymatically active HIV-1 proteases from PCR products .
  • Chemical ligation techniques: These techniques enable the formation of covalent bonds between peptide fragments, creating a complete and functional inhibitor molecule .

Technical Details

The synthesis often requires careful design to ensure that the compound can effectively bind to the active site of the HIV-1 protease. This includes optimizing structural features such as ring size and functional groups that enhance binding affinity and selectivity against various HIV strains .

Molecular Structure Analysis

Structure

HIV-1 protease-IN-1 typically exhibits a structure that includes:

  • Dimeric form: The mature HIV-1 protease exists as a 22 kDa homodimer, with each subunit comprising 99 amino acids. The active site is formed between these subunits, containing a catalytic triad composed of aspartate residues .
  • Flap regions: These are dynamic segments that move to allow substrate access and are crucial for enzyme function .

Data

Structural studies using X-ray crystallography reveal intricate details about how inhibitors like HIV-1 protease-IN-1 interact with the enzyme, providing insights into their binding mechanisms and affinities.

Chemical Reactions Analysis

Reactions

HIV-1 protease-IN-1 undergoes specific interactions with the active site of the HIV-1 protease, leading to:

  • Competitive inhibition: The compound competes with natural substrates for binding to the active site.
  • Conformational changes: Binding induces structural rearrangements in both the inhibitor and the enzyme, which can affect catalytic activity .

Technical Details

Advanced techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations are employed to study these interactions in detail, revealing how flexibility in both inhibitor and enzyme structures contributes to their binding dynamics .

Mechanism of Action

Process

The mechanism by which HIV-1 protease-IN-1 inhibits viral replication involves:

  1. Binding: The inhibitor binds to the active site of HIV-1 protease.
  2. Prevention of cleavage: By occupying this site, it prevents the cleavage of viral polyproteins, thereby halting the maturation process necessary for viral infectivity.
  3. Reduced viral load: This inhibition ultimately leads to a decrease in viral load in infected individuals, aiding in disease management.

Data

Studies have shown that effective inhibitors can significantly lower viral replication rates in vitro, demonstrating their potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 protease-IN-1 typically exhibits properties such as:

  • Solubility: Varies based on molecular structure; modifications can enhance solubility in biological fluids.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Generally around 500 Da or less, allowing for efficient cellular uptake.
  • pKa values: Relevant for understanding ionization states at physiological pH, influencing binding interactions.

Relevant analyses include differential scanning calorimetry to assess thermal stability and isothermal titration calorimetry for binding affinity measurements .

Applications

Scientific Uses

HIV-1 protease-IN-1 serves multiple scientific purposes:

  • Antiviral therapy development: It plays a critical role in designing new antiretroviral drugs aimed at treating HIV infections.
  • Research tool: The compound aids researchers in understanding enzyme kinetics and mechanisms of action within retroviral systems.
  • Resistance studies: It helps investigate resistance mechanisms against existing therapies by analyzing how mutations in HIV affect inhibitor efficacy .

Properties

Product Name

HIV-1 protease-IN-1

IUPAC Name

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1

InChI Key

QSIGJISDQQMQLD-KMDXXIMOSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

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